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Compound of Interest

Compound Name: 4'-Bromoflavone

Cat. No.: B8770784

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoflavone is a synthetic flavonoid derivative that has garnered significant attention in
the scientific community for its potent biological activities, primarily as a chemopreventive
agent. This technical guide provides a comprehensive overview of 4’-Bromoflavone, including
its chemical and physical properties, detailed synthesis protocols, spectral characterization,
and an in-depth exploration of its mechanism of action. The document is intended to serve as a
valuable resource for researchers and professionals in the fields of medicinal chemistry,
pharmacology, and drug development who are interested in the therapeutic potential of this
compound.

Chemical and Physical Properties

4'-Bromoflavone, with the CAS number 20525-20-6, is a white to off-white crystalline powder.
Its fundamental properties are summarized in the table below.
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Property Value Reference(s)
CAS Number 20525-20-6 [1][2]
Molecular Formula C15H9BrO2 [1][2]
Molecular Weight 301.13 g/mol [11[2]

2-(4-bromophenyl)-4H-
IUPAC Name [1]
chromen-4-one

4'BF, 4'-Bromo-2-phenyl-4H-1-
Synonyms o
benzopyran-4-one

Melting Point 174-178 °C [1112]
Appearance Off-White crystalline powder [1]
Purity >98% (commercially available)  [1]

Synthesis of 4’-Bromoflavone

The synthesis of 4'-Bromoflavone is typically achieved through a two-step process: the
Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an
oxidative cyclization to yield the final flavone product.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4'-bromochalcone

This protocol describes the base-catalyzed Claisen-Schmidt condensation of 2'-
hydroxyacetophenone and 4-bromobenzaldehyde.

e Materials:
o 2'-Hydroxyacetophenone
o 4-Bromobenzaldehyde

o Sodium hydroxide (NaOH)
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o Ethanol

o Deionized water

o Hydrochloric acid (HCI)

o Ice bath

o Magnetic stirrer and stir bar

o Buchner funnel and filter paper

e Procedure:

o Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent)
in ethanol in a round-bottom flask.

o Cool the mixture in an ice bath with continuous stirring.

o Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the
cooled reaction mixture.

o Allow the reaction to stir at room temperature overnight. The progress of the reaction can
be monitored by Thin Layer Chromatography (TLC).

o After completion, pour the reaction mixture into a beaker containing crushed ice and
acidify with dilute hydrochloric acid to precipitate the product.

o Collect the solid product by vacuum filtration using a Bichner funnel and wash thoroughly
with cold deionized water until the filtrate is neutral.

o Dry the crude product. Recrystallization from a suitable solvent like ethanol can be
performed for further purification.

Step 2: Oxidative Cyclization of 2'-Hydroxy-4'-bromochalcone to 4'-Bromoflavone

This protocol outlines the iodine-catalyzed oxidative cyclization of the chalcone intermediate to
the final flavone.[3][4]
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o Materials:

[e]

[¢]

[¢]

[e]

o

[¢]

[e]

2'-Hydroxy-4'-bromochalcone (from Step 1)

Dimethyl sulfoxide (DMSO)

lodine (12)

Reflux apparatus

Crushed ice

Sodium thiosulfate solution (10%)

Diethyl ether or Ethyl acetate for extraction

e Procedure:

o

Dissolve the 2'-hydroxy-4'-bromochalcone (1 equivalent) in DMSO in a round-bottom flask.
Add a catalytic amount of solid iodine to the solution.

Reflux the reaction mixture for approximately 2-4 hours, monitoring the reaction progress
by TLC.

After completion, cool the reaction mixture to room temperature and pour it into crushed
ice.

Collect the precipitated solid by filtration and wash with a 10% sodium thiosulfate solution
to remove any remaining iodine, followed by washing with water.

Alternatively, the product can be extracted from the aqueous mixture using an organic
solvent such as diethyl ether or ethyl acetate. The organic layer is then washed with
sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the
solvent is removed under reduced pressure.

Purify the crude 4'-Bromoflavone by recrystallization from a suitable solvent (e.g.,
ethanol) or by column chromatography.
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Step 1: Claisen-Schmidt Condensation

2'-Hydroxyacetophenone 4-Bromobenzaldehyde

Ethanol, NaOH (aq)
Room Temperature

2'-Hydroxy-4'-bromochalcone

Step 2: Oxidative Cyclization

lodine (cat.), DMSO
Reflux

4'-Bromoflavone

Click to download full resolution via product page
Caption: Synthesis workflow for 4’-Bromoflavone.

Spectral Data

The structural confirmation of 4’-Bromoflavone is achieved through various spectroscopic
techniques. Below is a summary of the expected spectral data based on the known
characteristics of flavones and brominated aromatic compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1IH NMR Chemical Shift o ] ]

. Multiplicity Integration Assignment
(Predicted) (5, ppm)
Aromatic Protons ~8.2-7.4 m 8H Aromatic H
H-3 ~6.8 S 1H Vinylic H

13C NMR (Predicted) Chemical Shift (6, ppm)

Assignment

Carbonyl (C=0) ~178

C-4

Aromatic/Vinylic Carbons ~163-107

C-2,C-3,C-5t0 C-10,C-1'to
C-6'

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

) Wavenumber ) .
FT-IR (Predicted) Intensity Assignment
(cm™)
Aromatic C-H Stretch 3100-3000 Medium Ar-H
Carbonyl (C=0)
~1645 Strong C=0
Stretch
Aromatic C=C Stretch 1600-1450 Medium-Strong Ar C=C
C-O-C Stretch ~1240 Strong Ether linkage
C-Br Stretch 700-500 Medium C-Br

3.3. Mass Spectrometry (MS)

In mass spectrometry, 4’-Bromoflavone is expected to show a characteristic molecular ion

peak with an M/M+2 isotopic pattern due to the presence of the bromine atom (’°Br and 81Br

isotopes in an approximate 1:1 ratio).
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Mass Spectrometry

(Predicted)

mlz

Assignment

Molecular lon

300/302

[M]*/ [M+2]*

Key Fragments

221/223, 183/185, 121, 92

Fragmentation products

Biological Activity and Mechanism of Action

4’-Bromoflavone exhibits significant potential as a cancer chemopreventive agent. Its primary

mechanism of action involves the induction of phase Il detoxification enzymes, which play a

crucial role in protecting cells from carcinogenic and toxic substances.

4.1. Induction of Phase Il Detoxification Enzymes

4’-Bromoflavone is a potent inducer of phase Il enzymes, most notably NAD(P)H:quinone
oxidoreductase 1 (NQO1 or QR1) and glutathione S-transferases (GSTs).[5] This induction
enhances the detoxification of carcinogens.[5]

Biological

o Cell Line Effect Concentration Reference(s)
Activity
Quinone Murine 10 nM
Reductase Hepatoma (Hepa  Potent inducer (concentrationto  [5]
Induction 1clc7) double activity)

Glutathione S-

Rat Hepatoma

Effective inducer

Transferase of a- and p- - [5]
) (H4lIE) ]
Induction isoforms
) Significant
Quinone HepG2 (stably ] ]
] induction of
Reductase transfected with ) 10 uM [6]
) ) luciferase
Induction ARE-luciferase) ]
expression
4.2. Inhibition of Phase | Enzymes
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In addition to inducing phase Il enzymes, 4’-Bromoflavone has been shown to inhibit the
activity of certain phase | enzymes, such as cytochrome P450 1A1 (CYP1A1).[5] This inhibition
can prevent the metabolic activation of procarcinogens into their ultimate carcinogenic forms.

Biological Activity Target ICso0 Reference(s)

Inhibition of CYP1A1-
mediated Cytochrome P450

_ 0.86 uM [5]
ethoxyresorufin-O- 1A1

deethylase activity

4.3. Signaling Pathway Modulation: The Nrf2-Keapl-ARE Pathway

The induction of phase Il enzymes by 4'-Bromoflavone is primarily mediated through the
activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element
(ARE) signaling pathway.[1]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated
protein 1 (Keapl), which facilitates its ubiquitination and subsequent proteasomal degradation.
Electrophiles and reactive oxygen species, as well as inducers like 4'-Bromoflavone, can
modify cysteine residues on Keapl, leading to a conformational change that disrupts the
Keapl-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes
with small Maf proteins and binds to the ARE sequence in the promoter region of genes
encoding phase Il enzymes, thereby upregulating their transcription.
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Caption: The Nrf2-Keap1-ARE signaling pathway activated by 4'-Bromoflavone.
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Experimental Protocols for Biological Assays

5.1. Quinone Reductase (QR) Activity Assay

This assay measures the ability of a compound to induce the activity of quinone reductase in

cell culture, typically using murine hepatoma (Hepa 1c1c7) cells.

e Cell Culture and Treatment:

o Culture Hepa 1clc7 cells in a suitable medium (e.g., a-MEM supplemented with 10% fetal

bovine serum) at 37°C in a humidified atmosphere with 5% CO-.

o Seed cells in 96-well plates and allow them to attach.

o Treat the cells with various concentrations of 4’-Bromoflavone (dissolved in a suitable

solvent like DMSO, with the final solvent concentration kept constant across all wells,
typically <0.5%) for 24-48 hours. Include a vehicle control (solvent only).

e Assay Procedure:

5.2.

After the treatment period, lyse the cells (e.g., with a solution of digitonin).

The reaction mixture in each well should contain a buffer (e.g., Tris-HCI), a source of
NAD(P)H, a substrate for QR (e.g., menadione), and a reducible dye (e.g., MTT).

The reduction of the dye, which is dependent on QR activity, is measured
spectrophotometrically at a specific wavelength (e.g., 595 nm for formazan produced from
MTT).

The specific activity is calculated and normalized to the protein concentration in each
sample.

The concentration required to double the QR activity (CD value) is determined from the
dose-response curve.

Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)
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This assay determines the inhibitory effect of 4’-Bromoflavone on the activity of CYP1A1 using
the ethoxyresorufin-O-deethylase (EROD) activity as a marker.

o Materials:

Human liver microsomes or recombinant human CYP1A1l

o

[¢]

7-Ethoxyresorufin (substrate)

o

NADPH (cofactor)

[e]

Potassium phosphate buffer

o

4'-Bromoflavone

[¢]

Resorufin (standard)

o

Fluorometric plate reader

e Procedure:

o

Prepare a reaction mixture containing human liver microsomes or recombinant CYP1Al in
potassium phosphate buffer.

o Add various concentrations of 4’-Bromoflavone to the reaction mixture and pre-incubate
for a short period.

o Initiate the reaction by adding 7-ethoxyresorufin and NADPH.

o The reaction proceeds at 37°C and is stopped after a defined time by adding a stop
solution (e.g., acetonitrile).

o The formation of the fluorescent product, resorufin, is measured using a fluorometric plate
reader (e.g., excitation at ~530 nm and emission at ~590 nm).

o The rate of resorufin formation is calculated and compared to a vehicle control.
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o The ICso value (the concentration of 4'-Bromoflavone that causes 50% inhibition of
CYP1AL1 activity) is determined by plotting the percent inhibition against the logarithm of
the inhibitor concentration.

Conclusion

4'-Bromoflavone is a promising synthetic flavonoid with well-documented cancer
chemopreventive properties. Its dual action of inducing phase Il detoxification enzymes through
the Nrf2-Keapl-ARE pathway and inhibiting phase | activating enzymes like CYP1A1 makes it
a compound of significant interest for further preclinical and clinical investigation. This technical
guide provides a foundational resource for researchers to explore the synthesis,
characterization, and biological evaluation of 4'-Bromoflavone and its analogs in the pursuit of
novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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